Boc-Lys(2-Picolinoyl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

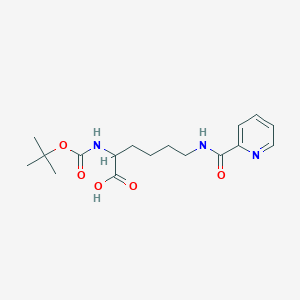

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)9-5-7-11-19-14(21)12-8-4-6-10-18-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBMDLPFTOIHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CC=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma: The Mechanism of Action of Boc-Lys(2-Picolinoyl)-OH Remains Elusive

Despite its availability as a chemical reagent and its classification as a protected amino acid derivative with potential applications in drug development, detailed information regarding the specific mechanism of action, cellular targets, and signaling pathways of Boc-Lys(2-Picolinoyl)-OH is not publicly available in the current scientific literature.

This compound, a derivative of the essential amino acid L-lysine, features a tert-butyloxycarbonyl (Boc) protecting group on its α-amino group and a 2-picolinoyl moiety attached to its ε-amino group. This structural arrangement makes it a valuable building block in peptide synthesis, allowing for the controlled and site-specific incorporation of a modified lysine residue into a peptide chain. The picolinoyl group, a derivative of picolinic acid, may also confer unique properties to the molecule, such as altered solubility or metal-chelating abilities, which could be explored in the design of novel therapeutic agents.

While the primary and well-documented application of this compound lies in the realm of synthetic chemistry, its biological activity remains largely uncharacterized. Extensive searches of scientific databases and commercial supplier information have failed to yield any studies detailing its specific molecular interactions, enzymatic inhibition, or effects on cellular signaling cascades.

A Landscape Devoid of Data

For researchers, scientists, and drug development professionals seeking to understand the intrinsic biological effects of this compound, the current landscape is sparse. There is a notable absence of:

-

Quantitative Data: No published IC50, EC50, or other quantitative metrics are available to describe the potency or efficacy of this compound against any biological target.

-

Cellular Targets: The specific proteins, enzymes, receptors, or other cellular components with which this molecule might interact have not been identified.

-

Signaling Pathways: There is no information to suggest that this compound modulates any known signaling pathways within a cell.

-

Experimental Protocols: Detailed methodologies for assessing the biological activity of this compound are not available, as no such studies have been published.

Potential Avenues for Future Investigation

Given the structural features of this compound, several avenues of research could be pursued to elucidate its potential mechanism of action.

Hypothetical Research Workflow:

Caption: A hypothetical workflow for investigating the biological activity of this compound.

The 2-picolinoyl group is of particular interest as picolinic acid and its derivatives are known to be involved in various biological processes, including immunological responses and as metal chelators. This suggests that this compound could potentially act as an inhibitor of metalloenzymes or modulate cellular pathways sensitive to metal ion concentrations. However, without experimental data, this remains speculative.

An In-depth Technical Guide to Boc-Lys(2-Picolinoyl)-OH: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα-Boc-Nε-(2-Picolinoyl)-L-lysine, a specialized amino acid derivative crucial in peptide synthesis and drug development.

Core Chemical Properties

Nα-Boc-Nε-(2-Picolinoyl)-L-lysine, also known as Boc-Lys(2-Pico)-OH, is a derivative of the essential amino acid L-lysine. It features a tert-butyloxycarbonyl (Boc) protecting group on its alpha-amino group and a 2-picolinoyl group protecting the epsilon-amino group of the lysine side chain. This dual-protection scheme allows for its strategic incorporation into peptide chains, particularly in solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the α-amino group and is readily removed under acidic conditions, while the 2-picolinoyl group offers orthogonal protection of the side chain.

Table 1: General and Physicochemical Properties of Boc-Lys(2-Picolinoyl)-OH and Analogous Compounds

| Property | This compound | Boc-Lys(2-Cl-Z)-OH (Analogue) | Boc-Lys(Boc)-OH (Analogue) |

| CAS Number | 122532-80-3[1] | 54613-99-9 | 2483-46-7 |

| Molecular Formula | C17H25N3O5[1] | C19H27ClN2O6 | C16H30N2O6 |

| Molecular Weight | 351.40 g/mol [1] | 414.88 g/mol | 346.42 g/mol |

| Appearance | Off-white powder[1] | Powder | Solid |

| Purity | ≥ 99% (TLC)[1] | ≥95.0% (acidimetric), ≥98% (TLC), ≥99.0% (HPLC) | ≥98% (TLC) |

| Melting Point | Data not available | 70-73 °C | ~205 °C (dec.) |

| Solubility | Data not available | Clearly soluble in DMF and DCM | Data not available |

| Storage Temperature | 2-8°C | 2-8°C | 2-30°C |

Synthesis and Experimental Protocols

General Workflow for the Synthesis of Protected Amino Acids

The following diagram illustrates a generalized workflow for the synthesis of a side-chain protected and N-terminally protected amino acid like this compound.

Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) using this compound

The primary application of this compound is in solid-phase peptide synthesis. The following is a generalized experimental protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.

Materials:

-

Pre-loaded resin (e.g., Merrifield resin) with the C-terminal amino acid

-

This compound

-

Deprotection solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% v/v)

-

Neutralization solution: Diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) (e.g., 5-10% v/v)

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HATU/HBTU.

-

Solvents: DCM, DMF

-

Washing solvents: DCM, DMF, Methanol

Procedure:

-

Resin Swelling: Swell the resin in an appropriate solvent (e.g., DCM or DMF) for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with the deprotection solution (TFA/DCM) for 1-2 minutes.

-

Drain the resin and repeat the treatment for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM followed by DMF.

-

-

Neutralization:

-

Treat the resin with the neutralization solution (DIEA) for 2-5 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF and DCM.

-

-

Coupling:

-

Dissolve this compound and a coupling agent (e.g., HOBt) in DMF.

-

Add the coupling reagent (e.g., DCC or HATU/HBTU) to the amino acid solution to pre-activate.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

-

Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Deprotection of the 2-Picolinoyl Group

The 2-picolinoyl group is a stable protecting group that can be removed under specific conditions, offering orthogonality in complex peptide synthesis. While standard cleavage cocktails for Boc-SPPS (like HF or TFMSA) might also cleave the picolinoyl group, more specific and milder methods have been explored.

Method 1: Metal-Catalyzed Deprotection

-

Reagents: Copper(II) acetate (Cu(OAc)₂) or Iron(III) chloride (FeCl₃) in a solvent mixture such as methanol and dichloromethane.

-

General Considerations: This method offers a chemoselective removal of the picoloyl group. The reaction times and yields can be optimized by adjusting the catalyst loading and solvent composition.

Method 2: Lewis Acid-Mediated Deprotection

-

Reagent: Boron trifluoride diethyl etherate (BF₃·Et₂O).

-

Caution: This method is generally considered harsh and may not be suitable for sensitive peptides.

Spectroscopic Data (Illustrative)

Specific spectroscopic data for this compound is not publicly available. The following tables provide expected ranges and data for analogous compounds to serve as a reference.

Table 2: Illustrative ¹H NMR Spectral Data (in CDCl₃)

| Protons | Expected Chemical Shift (ppm) |

| Boc (tert-butyl) | ~1.45 (s, 9H) |

| Lysine β, γ, δ-CH₂ | 1.50-1.90 (m, 6H) |

| Lysine ε-CH₂ | ~3.40 (q, 2H) |

| Lysine α-CH | ~4.30 (m, 1H) |

| α-NH (Boc) | ~5.40 (d, 1H) |

| ε-NH (Picolinoyl) | ~8.00 (t, 1H) |

| Picolinoyl aromatic | 7.40-8.60 (m, 4H) |

| Carboxylic acid OH | Broad singlet, variable |

Table 3: Illustrative ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) |

| Boc (CH₃)₃ | ~28.3 |

| Lysine γ-C | ~29.0 |

| Lysine δ-C | ~32.0 |

| Lysine β-C | ~39.0 |

| Lysine ε-C | ~53.0 |

| Boc C(CH₃)₃ | ~80.0 |

| Lysine α-C | ~122-150 |

| Picolinoyl aromatic C | ~150.0 |

| Picolinoyl C=O | ~164.0 |

| Boc C=O | ~156.0 |

| Carboxylic acid C=O | ~176.0 |

Table 4: Illustrative IR Spectral Data (KBr pellet, cm⁻¹)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (acid) | 2500-3300 (broad) |

| N-H stretch | ~3350 |

| C-H stretch (alkyl) | 2850-2980 |

| C=O stretch (acid) | ~1710 |

| C=O stretch (Boc) | ~1690 |

| C=O stretch (amide) | ~1640 |

| N-H bend (amide) | ~1530 |

| C-N stretch | 1200-1300 |

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry and drug discovery for several reasons:

-

Peptide-Based Therapeutics: It allows for the precise incorporation of a lysine residue with a protected side chain, which can be crucial for the biological activity of therapeutic peptides.

-

Synthesis of Complex Peptides: The orthogonal nature of the 2-picolinoyl protecting group facilitates the synthesis of more complex peptide structures, such as branched or cyclic peptides.

-

Drug Conjugation: The lysine side chain can be deprotected at a later stage to allow for the attachment of other molecules, such as small molecule drugs, imaging agents, or polymers for targeted drug delivery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.

This technical guide provides a summary of the available information on this compound. For specific experimental applications, it is recommended to consult relevant literature and perform small-scale optimization studies.

References

An In-depth Technical Guide to Boc-Lys(2-Picolinoyl)-OH

CAS Number: 122532-80-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for Boc-Lys(2-Picolinoyl)-OH. This guide provides a comprehensive overview based on the well-established chemistry of its constituent parts and proposes theoretical protocols and applications.

Introduction

This compound is a synthetically modified amino acid derivative of L-lysine. It is designed for use as a building block in peptide synthesis and for the development of more complex molecules in medicinal chemistry. Its structure incorporates three key features:

-

An L-lysine backbone , providing the fundamental structure of the amino acid.

-

A tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, which allows for controlled, stepwise peptide chain elongation.

-

A 2-picolinoyl group attached to the ε-amino group of the lysine side chain, which introduces unique chemical properties and potential functionalities to the final peptide.

The presence of the 2-picolinoyl moiety, a derivative of picolinic acid, suggests potential applications in metal chelation, modulation of biological activity, and enhancement of pharmacokinetic properties.[1]

Physicochemical and Technical Data

The available quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 122532-80-3 | |

| Molecular Formula | C17H25N3O5 | [2][3] |

| Molecular Weight | 351.40 g/mol | [2] |

| Appearance | Off-white to white solid powder | [2] |

| Purity | Typically ≥95% - 99% | [2] |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Soluble in organic solvents like DMF, DMSO |

Analysis of Core Components

The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis. Its key features are:

-

Stability: It is stable under a wide range of reaction conditions, including the basic conditions often used for peptide coupling.

-

Facile Cleavage: It is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which does not affect other acid-labile protecting groups on the peptide side chains. This orthogonality is crucial for selective deprotection and chain elongation in solid-phase peptide synthesis (SPPS).

The 2-Picolinoyl Group

The 2-picolinoyl moiety is derived from picolinic acid, a metabolite of tryptophan.[4] Its incorporation into the lysine side chain can confer several advantageous properties:

-

Metal Chelation: Picolinic acid is a known bidentate chelating agent for various metal ions, including zinc, iron, and copper.[4] Peptides incorporating this moiety could be designed as metal-binding agents, artificial metalloenzymes, or for targeted delivery of radioisotopes.

-

Pharmacokinetic Modulation: The pyridine ring can alter the polarity and solubility of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Biological Activity: Picolinic acid itself has been implicated in various immunological and neuroprotective effects.[4][5] Its inclusion in a peptide could be a strategy to impart novel biological activities.

-

Structural Rigidity: The aromatic ring can introduce a degree of conformational constraint to the otherwise flexible lysine side chain, which can be useful in rational drug design to optimize binding to biological targets.

Experimental Protocols

Proposed Synthesis of this compound (Hypothetical)

As no specific literature protocol for the synthesis of this compound was found, the following is a proposed, plausible route based on standard organic chemistry techniques for selective N-acylation of lysine. This protocol involves the selective acylation of the ε-amino group of Nα-Boc-L-lysine.

Step 1: Activation of Picolinic Acid

Picolinic acid is first activated to facilitate amide bond formation. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

-

Materials: Picolinic acid, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Ethyl acetate (EtOAc), Dichloromethane (DCM).

-

Procedure:

-

Dissolve picolinic acid (1.0 eq) and NHS (1.1 eq) in a suitable solvent such as a mixture of DCM and EtOAc.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The by-product, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU.

-

The filtrate containing the picolinic acid-NHS ester is concentrated under reduced pressure. The crude product can be purified by recrystallization or used directly in the next step.

-

Step 2: Selective Nε-Acylation of Nα-Boc-L-lysine

The activated picolinic acid is then reacted with Nα-Boc-L-lysine. The pH of the reaction is kept basic to ensure the ε-amino group is deprotonated and more nucleophilic than the α-amino group, which is protected.

-

Materials: Nα-Boc-L-lysine, Picolinic acid-NHS ester, Sodium bicarbonate (NaHCO3), Dioxane, Water, Diethyl ether.

-

Procedure:

-

Dissolve Nα-Boc-L-lysine (1.0 eq) in an aqueous solution of 10% NaHCO3.

-

Add a solution of the picolinic acid-NHS ester (1.05 eq) in dioxane dropwise to the stirring lysine solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography on silica gel.

-

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This compound is suitable for use in Boc-based SPPS. The following is a general protocol for its incorporation into a growing peptide chain on a solid support (e.g., Merrifield resin).

-

Materials: Peptide-resin with a free N-terminal amino group, this compound, a coupling agent (e.g., HBTU, HATU), a tertiary amine base (e.g., DIPEA), DMF, DCM, TFA.

-

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Previous Amino Acid Deprotection (if applicable): Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the Boc group from the N-terminal amino acid of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and by-products.

-

Neutralization: Neutralize the resin with a solution of a tertiary amine base (e.g., 10% DIPEA in DMF).

-

Washing: Wash the resin again with DMF.

-

Coupling:

-

Pre-activate a solution of this compound (2-4 eq), a coupling agent (e.g., HBTU, 2-4 eq), and a base (e.g., DIPEA, 4-8 eq) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA.

-

Visualized Experimental Workflow and Potential Applications

The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using SPPS.

Potential (Theoretical) Applications:

-

Development of Metal-Binding Peptides: The picolinoyl group can be used to create peptides that specifically chelate metal ions. This could be applied in the design of sensors for heavy metals, agents for chelation therapy, or as catalysts.

-

Synthesis of Novel Peptide-Drug Conjugates: The picolinoyl moiety could serve as a linker or part of a pharmacophore in the development of peptide-drug conjugates for targeted therapy.

-

Probing Protein-Protein Interactions: Incorporating this modified lysine into a peptide sequence could be used to study the role of specific lysine residues in protein-protein interactions, where the picolinoyl group acts as a steric or electronic probe.

-

Creation of Peptides with Enhanced Stability: The modification on the lysine side chain may confer resistance to enzymatic degradation by proteases, potentially increasing the in vivo half-life of the peptide.

Conclusion

This compound is a specialized amino acid building block with significant potential in peptide chemistry and drug discovery. The combination of a Boc-protected α-amino group and a picolinoyl-modified ε-amino group allows for its straightforward incorporation into peptides via SPPS, leading to novel structures with potentially enhanced or new functionalities. While specific applications of this compound are yet to be detailed in the scientific literature, its rational design suggests promising avenues for research in areas requiring metal chelation, modified biological activity, and improved pharmacokinetic properties of peptides. Further experimental validation is necessary to fully elucidate the unique advantages of this compound.

References

A Technical Guide to Boc-Lys(2-Picolinoyl)-OH: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-tert-Butoxycarbonyl-Nε-(2-picolinoyl)-L-lysine, commonly known as Boc-Lys(2-Picolinoyl)-OH. This derivative of the essential amino acid L-lysine is a valuable building block in synthetic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its unique structural features, combining the acid-labile Boc protecting group and the metal-chelating picolinoyl moiety, offer distinct advantages in the design and synthesis of complex molecules with therapeutic potential.

Core Properties and Specifications

This compound is a white to off-white solid powder. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value |

| Molecular Weight | 351.4 g/mol |

| Molecular Formula | C₁₇H₂₅N₃O₅ |

| CAS Number | 122532-80-3 |

| Appearance | White to off-white solid powder |

| Purity | Typically ≥95% |

| Solubility | Soluble in organic solvents such as DMF and DCM |

| Storage | 2-8°C |

Synthesis and Experimental Protocols

A generalized experimental workflow for such a synthesis is depicted below.

Figure 1. Generalized Synthetic Workflow for this compound.

Note: This represents a plausible synthetic route. Actual reaction conditions, including stoichiometry, temperature, reaction times, and purification methods, would require experimental optimization.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of peptides and other complex organic molecules for therapeutic applications. The presence of the Boc protecting group allows for its use in standard Boc-based solid-phase peptide synthesis (SPPS). The 2-picolinoyl group on the lysine side chain can confer unique properties to the final molecule, such as enhanced solubility or the ability to chelate metal ions, which can be exploited in the design of targeted drug delivery systems and diagnostic agents.

Role in Solid-Phase Peptide Synthesis (SPPS)

The workflow for incorporating this compound into a peptide sequence via Boc-SPPS follows a well-established cycle of deprotection, activation, and coupling.

Figure 2. Boc-SPPS Cycle for Incorporation of this compound.

This iterative process allows for the precise, stepwise assembly of a peptide chain with the modified lysine residue at a specific position.

Potential in Targeted Therapeutics

The 2-picolinoyl moiety can act as a chelator for various metal ions. This property can be leveraged in the development of:

-

Radiopharmaceuticals: Peptides containing this residue can be radiolabeled with diagnostic or therapeutic radioisotopes for targeted imaging or radiotherapy of tumors.

-

Targeted Drug Delivery: The picolinoyl group can be used to conjugate drugs or imaging agents to a peptide that targets a specific receptor or cell type.

While specific signaling pathways directly modulated by this compound itself are not documented, its incorporation into bioactive peptides can influence their interaction with biological targets, thereby affecting various signaling cascades. The rational design of peptides containing this modified amino acid opens avenues for developing novel therapeutics with improved efficacy and targeting capabilities.

An In-depth Technical Guide on the Solubility of Boc-Lys(2-Picolinoyl)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility of Nα-tert-Butoxycarbonyl-Nε-(2-picolinoyl)-L-lysine, herein referred to as Boc-Lys(2-Picolinoyl)-OH. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature and public databases, this document focuses on providing qualitative solubility information, solubility data for structurally similar compounds, and a general experimental protocol for determining solubility. This information is intended to guide researchers in handling and utilizing this compound in various chemical applications, particularly in peptide synthesis and drug development.

Introduction

This compound is a derivative of the essential amino acid lysine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a 2-picolinoyl group on the ε-amino group. The 2-picolinoyl group is known to potentially enhance the solubility and reactivity of the molecule in different chemical environments[1]. Understanding the solubility of this compound in various organic solvents is crucial for its effective use in synthetic protocols, purification processes, and formulation development.

Qualitative Solubility Data

While specific quantitative data is scarce, the available information suggests that this compound is a solid at room temperature[1]. General principles of chemical solubility suggest that its solubility will be influenced by the polarity of the solvent and the potential for hydrogen bonding.

Solubility of Structurally Related Compounds

To provide a practical guide for solvent selection, the following table summarizes the reported solubility of structurally analogous Boc- and Fmoc-protected lysine derivatives in common organic solvents. This information can serve as a valuable starting point for estimating the solubility of this compound.

| Compound | Solvent | Solubility | Reference |

| Boc-Lys(2-Cl-Z)-OH | Dichloromethane (DCM) | Clearly Soluble (1 mmol in 2 ml) | |

| Dimethylformamide (DMF) | Clearly Soluble (1 mmol in 2 ml) | ||

| Fmoc-Lys(Boc)-OH | Chloroform | Soluble | [2] |

| Dichloromethane (DCM) | Soluble | [2] | |

| Ethyl Acetate | Soluble | [2] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] | |

| Acetone | Soluble | [2] | |

| Water | Slightly Soluble | [2] | |

| H-Lys(Boc)-OH | Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Water | Slightly Soluble | [3] | |

| Boc-Lys(biotinyl)-OH | Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for determining the solubility of a compound in a specific solvent is provided. This method can be readily adapted for this compound.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should remain saturated with undissolved solid.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows described in this guide.

Caption: Workflow for Determining Compound Solubility.

References

Stability of Boc-Lys(2-Picolinoyl)-OH at Various pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Boc-Lys(2-Picolinoyl)-OH is a derivative of the amino acid L-lysine, featuring two distinct protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and the 2-picolinoyl group on the ε-amino group. The strategic use of such protected amino acids is fundamental in peptide synthesis and the development of complex molecules. Understanding the stability of these protecting groups under various pH conditions is critical for reaction planning, purification, and storage. The picolinoyl group, in particular, has gained attention for its role as a directing group in C-H activation reactions and as a ligand in coordination chemistry.

This guide will explore the anticipated stability profile of this compound and provide the necessary methodologies for its empirical determination.

Predicted Stability Profile

The overall stability of this compound is dictated by the individual lability of the Boc and 2-picolinoyl protecting groups.

-

Boc (tert-Butoxycarbonyl) Group: The Boc group is notoriously acid-labile. It is readily cleaved under strongly acidic conditions (e.g., trifluoroacetic acid) and will exhibit significant hydrolysis at lower pH values (typically pH < 4). It is, however, stable to basic and nucleophilic conditions.

-

2-Picolinoyl Group: The 2-picolinoyl group forms a picolinamide, which is an amide linkage. Amide bonds are generally stable to hydrolysis under neutral and mildly acidic or basic conditions. Cleavage of picolinamides typically requires more forcing conditions, such as strong acid or base at elevated temperatures, or specific reductive cleavage methods.[1] Studies on the hydrolysis of picolinamide itself suggest that it is a slow process, even in concentrated acid solutions.[2]

Based on these characteristics, the following stability profile for this compound at ambient temperature can be predicted:

Table 1: Predicted Stability of this compound at Different pH Values

| pH Range | Predicted Stability of Boc Group | Predicted Stability of 2-Picolinoyl Group | Overall Predicted Stability of this compound | Primary Degradation Product(s) |

| 1-3 | Low | High | Low | H-Lys(2-Picolinoyl)-OH |

| 4-6 | Moderate to High | High | Moderate to High | Minor degradation to H-Lys(2-Picolinoyl)-OH |

| 7-9 | High | High | High | Stable |

| 10-13 | High | High to Moderate | High to Moderate | Minor hydrolysis of the picolinamide at higher pH |

Experimental Protocol for pH Stability Determination

To empirically determine the stability of this compound, a systematic study using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is recommended.

Materials and Reagents

-

This compound

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Phosphate buffered saline (PBS), pH 7.4

-

Ammonium formate solution (10 mM)

-

Ammonium hydroxide

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

Preparation of Buffers and Stock Solutions

-

Buffer Preparation:

-

pH 1.0 Buffer: Prepare an approximately 0.1 M HCl solution and adjust the pH to 1.0 with additional HCl or water.

-

pH 7.4 Buffer: Adjust the pH of a standard PBS solution to 7.4 with ammonium hydroxide.

-

pH 9.0 Buffer: Prepare a 10 mM ammonium formate solution and adjust the pH to 9.0 with ammonium hydroxide.

-

-

Stock Solution Preparation: Prepare a 50 µM stock solution of this compound in DMSO.

Stability Assay Procedure

-

For each pH condition, transfer 20 µL of the 50 µM stock solution into a well of a 96-well plate.

-

Add 490 µL of the appropriate pH buffer (pH 1.0, 7.4, or 9.0) to each well, resulting in a final concentration of approximately 2 µM.

-

Gently shake the plate and incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24 hours).

-

At designated time points (e.g., 0, 4, 8, 24 hours), quench the reaction to halt further degradation.

-

For pH 1.0 samples, quench with an equal volume of pH 9.0 ammonium formate buffer.

-

For pH 7.4 samples, quench with an equal volume of pH 7.4 PBS.

-

For pH 9.0 samples, quench with an equal volume of pH 1.0 HCl solution.

-

-

Analyze the samples by UPLC-MS/MS.

UPLC-MS/MS Analysis

-

Column: A reverse-phase C18 column is suitable for separating the parent compound from its potential degradation products.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point.

-

Detection: Monitor the parent compound and expected degradation products using their specific mass-to-charge ratios (m/z) in the mass spectrometer.

-

Quantification: Determine the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

Visualizations

Chemical Structures and Relationships

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for pH Stability Assay

Caption: Workflow for the pH stability determination of this compound.

Conclusion

The stability of this compound is predicted to be high under neutral and moderately basic conditions. The primary route of degradation is expected to be the acid-catalyzed cleavage of the Boc group at pH values below 4. The Nε-(2-picolinoyl) group is anticipated to be stable across a broad pH range under typical aqueous conditions. For definitive stability data, the outlined experimental protocol provides a robust framework for empirical investigation. This understanding is crucial for the effective application of this protected amino acid in research and development.

References

An In-depth Technical Guide to Boc-Lys(2-Picolinoyl)-OH: A Versatile Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-tert-Butoxycarbonyl-Nε-(2-picolinoyl)-L-lysine, commonly referred to as Boc-Lys(2-Picolinoyl)-OH, is a specialized amino acid derivative designed for strategic incorporation into synthetic peptides. Its unique architecture, featuring a Boc-protected α-amino group and a 2-picolinoyl moiety on the ε-amino side chain, offers distinct advantages in the fields of medicinal chemistry, chemical biology, and materials science. The primary utility of this reagent lies in its capacity to introduce a robust metal-chelating center into a peptide sequence. This guide provides a comprehensive overview of the core uses of this compound, detailed experimental protocols for its application, and a summary of its chemical and physical properties.

Introduction to this compound

This compound is a derivative of the essential amino acid L-lysine, engineered for use in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The molecule features two key modifications:

-

Nα-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the alpha-amino position is a standard, acid-labile protecting group in peptide synthesis. It ensures that the N-terminus of the amino acid does not participate in unwanted side reactions during peptide chain elongation.

-

Nε-2-Picolinoyl Group: The 2-picolinoyl group, derived from picolinic acid, is attached to the epsilon-amino group of the lysine side chain. This functionalization is the defining feature of the molecule and is responsible for its primary applications. The picolinoyl group can enhance the solubility and reactivity of the compound in various chemical environments.[1]

The structure of this compound makes it a valuable building block for creating complex molecules with tailored functionalities.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 122532-80-3 | [1] |

| Molecular Formula | C₁₇H₂₅N₃O₅ | [1] |

| Molecular Weight | 351.40 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Purity | Typically ≥99.0% | [1] |

| Storage | 2-8 °C |

Core Uses and Applications

The primary application of this compound stems from the metal-chelating properties of the 2-picolinoyl group. This moiety can coordinate with a variety of metal ions, enabling the development of peptides with novel functions.

Synthesis of Metal-Chelating Peptides

The incorporation of this compound into a peptide sequence introduces a specific site for metal ion binding. Peptides containing histidine, cysteine, glutamic acid, and aspartic acid are known to have strong metal ion chelating activity. The 2-picolinoyl-lysine residue adds to this repertoire, allowing for the design of peptides with high affinity and selectivity for specific metal ions like Ca²⁺, Fe²⁺, and Zn²⁺.

These metal-chelating peptides have a wide range of potential applications:

-

Nutritional Supplements: Peptides that can chelate essential minerals may improve their bioavailability and absorption.

-

Antioxidants: By chelating transition metals such as Fe²⁺ and Cu²⁺, these peptides can inhibit the formation of reactive oxygen species (ROS) through Fenton-like reactions, thus acting as indirect antioxidants.

-

Pharmaceuticals: Metal-chelating peptides can be used for drug delivery, diagnostic imaging (by chelating radioactive isotopes), and as therapeutic agents themselves.

Bioconjugation and Labeling

The lysine side chain is a common target for bioconjugation, including the synthesis of antibody-drug conjugates (ADCs) and the attachment of fluorescent labels. While the 2-picolinoyl group is primarily for metal chelation, its presence offers a unique chemical handle that could potentially be further modified, although this is not its primary intended use.

As a Specialized Protecting Group

In some contexts, the picoloyl group can also serve as a protecting group that can be chemoselectively cleaved. Research in carbohydrate chemistry has shown that picoloyl esters can be removed under specific catalytic conditions, often involving copper(II) or iron(III) salts. This suggests that the Nε-2-picolinoyl group on lysine could potentially be removed selectively in the presence of other protecting groups, offering an orthogonal protection strategy in complex peptide synthesis.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are not widely published in peer-reviewed literature, its application in peptide synthesis would follow standard procedures for Boc-chemistry solid-phase peptide synthesis (SPPS). The following are generalized protocols based on established methods.

General Protocol for Incorporation into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a this compound residue.

Materials:

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Boc-protected amino acids, including this compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

HOBt (1-Hydroxybenzotriazole)

-

Piperidine (for Fmoc deprotection if using a hybrid strategy)

-

Cleavage cocktail (e.g., HF/anisole or TFA/TIS/water)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF. Wash with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents).

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: Once the peptide synthesis is complete, perform a final Boc deprotection as in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (excluding the 2-picolinoyl group if it is intended to remain) using an appropriate cleavage cocktail (e.g., HF/anisole for 1 hour at 0°C or a TFA-based cocktail like TFA/TIS/water 95:2.5:2.5 for 2-3 hours at room temperature).

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Metal Chelation with Picolinoyl-Lysine Containing Peptides

Materials:

-

Purified peptide containing a 2-picolinoyl-lysine residue

-

Metal salt solution (e.g., ZnCl₂, FeCl₃, CuSO₄) in an appropriate buffer (e.g., HEPES, Tris)

-

Buffer solution for analysis

Procedure:

-

Peptide Dissolution: Dissolve the purified peptide in the desired buffer to a known concentration.

-

Metal Titration: Add aliquots of the metal salt solution to the peptide solution.

-

Incubation: Allow the mixture to incubate at a controlled temperature to reach equilibrium.

-

Analysis: Analyze the formation of the peptide-metal complex using techniques such as:

-

UV-Vis Spectroscopy: Monitor changes in the absorbance spectrum upon metal binding.

-

Fluorescence Spectroscopy: If the peptide or a label is fluorescent, monitor changes in fluorescence intensity or wavelength upon metal chelation.

-

Isothermal Titration Calorimetry (ITC): To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

-

Mass Spectrometry (e.g., ESI-MS): To confirm the formation of the metal-peptide complex and determine its stoichiometry.

-

Logical Relationships and Signaling Pathways

The use of this compound is a strategic choice in the design of functional peptides. The logical relationship between the molecular structure and its application is illustrated below.

Conclusion

This compound is a valuable, albeit specialized, reagent for peptide chemists. Its primary utility lies in the straightforward introduction of a metal-chelating 2-picolinoyl moiety into a peptide sequence. While detailed characterization and a broad range of applications in the scientific literature are still emerging, the fundamental properties of this building block suggest significant potential in the development of novel peptides for diagnostics, therapeutics, and catalysis. The experimental protocols provided in this guide, based on standard peptide synthesis and analytical techniques, offer a starting point for researchers and drug development professionals looking to harness the unique capabilities of this compound in their work. Further research into the specific coordination chemistry of picolinoyl-lysine containing peptides with various metal ions will undoubtedly expand the scope of their applications.

References

An In-depth Technical Guide to Boc-Lys(2-Picolinoyl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Lys(2-Picolinoyl)-OH is a synthetically modified amino acid derivative of L-lysine. It incorporates two key chemical features: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a 2-picolinoyl group acylating the ε-amino group of the lysine side chain. This strategic placement of protecting and modifying groups makes it a valuable building block in peptide synthesis and medicinal chemistry. The Boc group provides temporary protection of the α-amino group, allowing for controlled, stepwise peptide chain elongation. The 2-picolinoyl moiety, derived from picolinic acid, can introduce unique properties to the final molecule, such as altered solubility, potential for metal chelation, and specific biological activities. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in research and drug development.

Chemical Properties and Characterization

While specific, experimentally determined data for this compound is not extensively published, its properties can be inferred from its constituent parts and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Basis |

| CAS Number | 122532-80-3 | Supplier Data |

| Molecular Formula | C₁₇H₂₅N₃O₅ | Supplier Data |

| Molecular Weight | 351.40 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, DCM) | Inferred from similar compounds |

| Purity (typical) | >95% | Inferred from supplier specifications for similar compounds |

Table 2: Spectroscopic Data (Expected Ranges for Similar Compounds)

| Technique | Expected Chemical Shifts / m/z |

| ¹H NMR (CDCl₃, δ) | 8.5-7.2 (m, 4H, picolinoyl ring), 5.5-5.0 (d, 1H, α-NH), 4.4-4.1 (m, 1H, α-CH), 3.5-3.2 (m, 2H, ε-CH₂), 1.9-1.3 (m, 6H, β,γ,δ-CH₂), 1.45 (s, 9H, Boc) |

| ¹³C NMR (CDCl₃, δ) | ~175 (COOH), ~165 (picolinoyl C=O), ~155 (Boc C=O), ~150-120 (picolinoyl ring), ~80 (Boc C(CH₃)₃), ~53 (α-C), ~40 (ε-C), ~30-20 (β,γ,δ-C and Boc CH₃) |

| Mass Spectrometry (ESI+) | [M+H]⁺ ≈ 352.18, [M+Na]⁺ ≈ 374.16 |

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are detailed, inferred methodologies based on standard organic chemistry and peptide synthesis techniques.

Synthesis of this compound

The synthesis involves the selective acylation of the ε-amino group of Boc-Lys-OH with 2-picolinic acid.

Materials:

-

Boc-Lys-OH (Nα-tert-butyloxycarbonyl-L-lysine)

-

2-Picolinic acid

-

Coupling agents (e.g., DCC/HOBt, HATU, or EDC/HOBt)

-

Base (e.g., DIPEA or TEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Reagents for workup and purification (e.g., ethyl acetate, hexane, saturated sodium bicarbonate, dilute HCl, brine, magnesium sulfate)

-

Silica gel for column chromatography

Protocol:

-

Activation of 2-Picolinic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-picolinic acid (1.1 equivalents) and a coupling agent such as HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add the carbodiimide coupling agent, for instance, DCC (1.1 equivalents), and stir the mixture at 0°C for 30 minutes to form the active ester.

-

Coupling Reaction: In a separate flask, dissolve Boc-Lys-OH (1.0 equivalent) in anhydrous DMF and add a base like DIPEA (2.5 equivalents). Add the pre-activated 2-picolinic acid solution dropwise to the Boc-Lys-OH solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 9:1).

-

Workup: Once the reaction is complete, filter the mixture to remove the urea byproduct (if DCC was used). Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid or dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthesis workflow for this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Boc-SPPS protocols.

Materials:

-

Resin (e.g., Merrifield or PAM resin)

-

Boc-protected amino acids

-

This compound

-

TFA (Trifluoroacetic acid) for Boc deprotection

-

DIPEA or TEA for neutralization

-

Coupling agents (e.g., HBTU, HATU)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., HF or TFMSA)

Protocol:

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

Boc Deprotection: Remove the Boc group from the resin-bound amino acid by treating with 25-50% TFA in DCM for 30 minutes.

-

Washes: Wash the resin with DCM, followed by a neutralization wash with 5-10% DIPEA in DCM, and then further washes with DCM and DMF.

-

Amino Acid Coupling: Dissolve this compound (3-4 equivalents) and a coupling agent like HBTU (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) and add the mixture to the resin. Agitate for 1-2 hours.

-

Wash: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail such as anhydrous HF.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Caption: General workflow for incorporating this compound in SPPS.

Potential Applications in Drug Development

The unique structure of this compound suggests its utility in several areas of drug discovery and development.

Histone Deacetylase (HDAC) Inhibition

The 2-picolinoyl moiety bears structural resemblance to the zinc-binding groups found in some known HDAC inhibitors. Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDACs is implicated in various diseases, including cancer.

A hypothetical mechanism of action could involve the nitrogen and carbonyl oxygen of the picolinoyl group chelating the zinc ion in the active site of an HDAC enzyme, thereby inhibiting its deacetylase activity. This could lead to hyperacetylation of histones, relaxation of chromatin, and altered gene expression, potentially inducing cell cycle arrest or apoptosis in cancer cells.

Caption: Proposed mechanism of HDAC inhibition.

Peptide and Peptidomimetic Synthesis

As a modified amino acid, this compound is a valuable building block for synthesizing peptides and peptidomimetics with novel properties. The picolinoyl group can influence the conformation, stability, and biological activity of the resulting peptide. For instance, it may enhance binding to a specific biological target or improve pharmacokinetic properties.

Conclusion

This compound is a specialized amino acid derivative with significant potential in peptide chemistry and drug discovery. While detailed literature on this specific compound is sparse, its synthesis and applications can be reliably inferred from established chemical principles. Its unique structure, combining a protected α-amino group with a functionalized side chain, makes it a versatile tool for creating novel peptides and small molecules with tailored properties, particularly in the exploration of new therapeutic agents such as HDAC inhibitors. Further research into the specific biological activities of peptides and compounds containing the Lys(2-Picolinoyl) residue is warranted to fully exploit its potential.

Methodological & Application

Application Notes and Protocols for Boc-Lys(2-Picolinoyl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Lys(2-Picolinoyl)-OH is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). It incorporates the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group and a 2-picolinoyl group for the ε-amino group of lysine. This unique combination of protecting groups offers potential advantages in specific synthetic strategies, particularly where alternative side-chain deprotection conditions are desired. The 2-picolinoyl group, a derivative of picolinic acid, may offer distinct solubility and reactivity properties to the protected lysine residue.

While the Boc group is a cornerstone of one of the two major strategies in SPPS, the use of the 2-picolinoyl group as a side-chain protection is less commonly documented in readily available literature compared to standard protecting groups like benzyloxycarbonyl (Z) or 2-chlorobenzyloxycarbonyl (2-Cl-Z).[1][2] Consequently, detailed, optimized protocols and extensive quantitative performance data for this compound in SPPS are not widely published.

These application notes provide a guide based on the general principles of Boc-SPPS and the known chemistry of related protecting groups. Researchers should consider this document a starting point for developing their own optimized protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1.

| Property | This compound | Boc-Lys(Boc)-OH | Boc-Lys(2-Cl-Z)-OH |

| Molecular Formula | C₁₇H₂₅N₃O₅ | C₁₆H₃₀N₂O₆ | C₁₉H₂₇ClN₂O₆ |

| Molecular Weight | 351.40 g/mol | 346.42 g/mol | 414.88 g/mol |

| Appearance | Off-white to white solid | Clear Oil or white solid | Crystalline solid |

| α-Amino Protection | Boc | Boc | Boc |

| ε-Amino Protection | 2-Picolinoyl | Boc | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

Application in Solid-Phase Peptide Synthesis

This compound is intended for use in Boc-based solid-phase peptide synthesis. The general workflow of Boc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).

Experimental Workflow for Boc-SPPS

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Experimental Protocols

The following are generalized protocols for the key steps in SPPS using this compound. Note: These protocols are starting points and may require optimization for specific peptide sequences and scales.

Resin Preparation

-

Resin Selection: Choose a resin compatible with Boc chemistry, such as Merrifield resin or PAM resin. The choice will depend on whether a C-terminal acid or amide is desired.

-

Swelling: Swell the resin in a suitable solvent, typically dichloromethane (DCM) or N,N-dimethylformamide (DMF), for at least 30 minutes before the first amino acid coupling.

Boc Deprotection

The Boc group is labile to acid and is typically removed using trifluoroacetic acid (TFA).

-

Wash the resin-bound peptide with DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

-

Drain the TFA solution.

-

Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM to remove residual TFA.

Neutralization

After deprotection, the N-terminal amino group is protonated as a trifluoroacetate salt and must be neutralized before the next coupling step.[1]

-

Wash the resin with DCM.

-

Treat the resin with a 10% solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM for 2 x 2 minutes.

-

Wash the resin with DCM to remove excess base.

Coupling of this compound

The coupling reaction forms the peptide bond. The efficiency of this step is critical for the overall success of the synthesis.

-

Activation: Pre-activate this compound (2-4 equivalents relative to resin loading) with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in a suitable solvent like DCM or DMF. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) is recommended when using carbodiimides to improve efficiency and reduce racemization.

-

Coupling: Add the activated amino acid solution to the neutralized resin-bound peptide.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.[3] A negative ninhydrin test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Cleavage and Side-Chain Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.

Standard Cleavage (for Boc and other acid-labile side-chain groups):

For many standard protecting groups used in Boc-SPPS (e.g., benzyl esters, Z), a strong acid like anhydrous hydrogen fluoride (HF) is used.[1]

Deprotection of the 2-Picolinoyl Group:

Specific, optimized conditions for the cleavage of the 2-picolinoyl group from the lysine side chain in the context of SPPS are not well-documented in the available literature. However, studies on the related picoloyl (Pico) group in carbohydrate chemistry suggest that it can be removed under milder, chemoselective conditions using metal salts. This offers a potential orthogonal deprotection strategy.

Hypothetical Deprotection Protocol (Requires Optimization):

-

On-Resin Deprotection (for orthogonal strategies):

-

Swell the peptide-resin in a suitable solvent mixture (e.g., MeOH/DCM).

-

Treat the resin with a solution of a metal salt such as copper(II) acetate (Cu(OAc)₂) or iron(III) chloride (FeCl₃) (catalytic or stoichiometric amounts to be determined).

-

Monitor the reaction for completion.

-

Wash the resin thoroughly to remove metal salts and byproducts before proceeding with further synthesis or cleavage from the resin.

-

-

Post-Cleavage Deprotection:

-

Cleave the peptide from the resin using standard Boc-SPPS cleavage cocktails that are compatible with the 2-picolinoyl group (e.g., milder acid conditions if the linker allows, avoiding strong acids that might also cleave the picolinoyl group).

-

Purify the crude peptide containing the picolinoyl-protected lysine.

-

In solution, treat the purified peptide with a metal salt as described above.

-

Re-purify the peptide to remove the deprotected product from any remaining protected peptide and reagents.

-

It is crucial to emphasize that these deprotection conditions for the 2-picolinoyl group are theoretical and require significant experimental validation and optimization.

Purification and Analysis

The crude peptide obtained after cleavage should be purified and analyzed to ensure its identity and purity.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.

-

Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Quantitative Data

Currently, there is a lack of published quantitative data that directly compares the coupling efficiency, reaction kinetics, and final peptide purity of this compound with other standard lysine derivatives like Boc-Lys(2-Cl-Z)-OH or Fmoc-Lys(Boc)-OH in SPPS. Researchers using this reagent are encouraged to perform comparative studies to determine its performance characteristics for their specific applications.

Potential Applications and Signaling Pathways

While specific biological applications of peptides synthesized using this compound are not yet reported, the ability to incorporate a lysine residue with a unique, potentially orthogonally removable protecting group opens up possibilities for the synthesis of complex peptides. These could include:

-

Branched or cyclic peptides: Where selective deprotection of the lysine side chain is required for on-resin modification.

-

Peptide-drug conjugates: The picolinoyl group could serve as a handle for conjugation after selective removal.

-

Probes for studying signaling pathways: Peptides are widely used to study various biological processes. The synthesis of novel peptide structures could aid in the investigation of pathways involved in areas like cancer, inflammation, and metabolic diseases.[4]

Logical Relationship for Orthogonal Deprotection Strategy

Caption: Potential workflow for an orthogonal strategy using this compound.

Conclusion

This compound represents a potentially valuable tool for peptide chemists seeking to expand their repertoire of synthetic strategies. The 2-picolinoyl side-chain protecting group may offer an alternative deprotection pathway, enabling the synthesis of more complex and modified peptides. However, the lack of established protocols and performance data necessitates that researchers undertake careful optimization and validation studies when incorporating this reagent into their synthetic workflows. The protocols and information provided herein should serve as a foundational guide for these efforts.

References

Application Notes and Protocols: Coupling Boc-Lys(2-Picolinoyl)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Lys(2-Picolinoyl)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) for the introduction of a picolinoyl moiety onto a lysine side chain. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, compatible with Boc-based SPPS strategies. The 2-picolinoyl group, a derivative of picolinic acid, can serve multiple purposes, including acting as a metal chelator, enhancing the solubility and reactivity of the peptide, or serving as a unique structural element for further chemical modification.[1] This document provides detailed protocols for the efficient coupling of this compound onto a solid support or to the N-terminus of a growing peptide chain.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively reported, it is expected to couple with high efficiency, comparable to other standard Boc-protected amino acids, when using modern coupling reagents. Coupling efficiency in SPPS is typically very high, often exceeding 99% with optimized protocols.[2] Monitoring the reaction for the disappearance of free amines using a qualitative test like the Kaiser test is crucial to ensure the reaction proceeds to completion.[2][3]

| Parameter | Recommended Reagents | Typical Equivalents (relative to resin loading) | Estimated Efficiency | Monitoring |

| Amino Acid Activation and Coupling | HATU/DIPEA | 2-3 eq. This compound, 2-3 eq. HATU, 4-6 eq. DIPEA | >99% (expected) | Kaiser Test |

| HBTU/DIPEA | 2-3 eq. This compound, 2-3 eq. HBTU, 4-6 eq. DIPEA | >99% (expected) | Kaiser Test | |

| DIC/HOBt | 2-5 eq. This compound, 2-5.5 eq. DIC, 2-5.5 eq. HOBt | >99% (expected) | Kaiser Test |

Experimental Protocols

The following are detailed protocols for the coupling of this compound in a typical Boc-SPPS workflow. These protocols assume the synthesis is being performed on a resin with a free amino group.

Prior to coupling this compound, the N-terminal Boc group of the resin-bound peptide must be removed.

-

Swell the Resin: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.[4] A short pre-wash of 1-2 minutes with the TFA/DCM solution can be beneficial.

-

Washes: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or DMF for 5-10 minutes (2-3 times).[3]

-

Final Washes: Wash the resin with DCM (3-5 times) and then with dimethylformamide (DMF) (3-5 times) to prepare for the coupling reaction.

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that generally provides rapid and complete reactions with minimal racemization.[5][6]

-

Prepare Amino Acid Solution: In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) and HATU (2-3 equivalents) in a minimal amount of DMF.

-

Activation: Add DIPEA (4-6 equivalents) to the amino acid solution and mix for 1-2 minutes to activate the carboxylic acid.

-

Coupling: Immediately add the activated amino acid solution to the prepared resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction for completion by performing a Kaiser test on a small sample of resin beads. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another widely used and effective coupling reagent.[5]

-

Prepare Amino Acid Solution: Dissolve this compound (2-3 equivalents) in DMF.

-

Add to Resin: Add the amino acid solution to the prepared resin.

-

Add Reagents: Add HBTU (2-3 equivalents) and DIPEA (4-6 equivalents) to the resin slurry.

-

Reaction: Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Use the Kaiser test to monitor for reaction completion.

-

Washing: After a negative Kaiser test, wash the resin with DMF (3-5 times) and DCM (3-5 times).

After the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The 2-picolinoyl group is generally stable to standard TFA cleavage conditions used for Boc-SPPS.

-

Standard Cleavage Cocktail: A common cleavage cocktail for many peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Drying: Dry the crude peptide under vacuum.

If the 2-picolinoyl group is intended as a temporary protecting group, it can be chemoselectively removed. Conditions reported for the cleavage of picoloyl esters in carbohydrate chemistry, which may be adaptable to peptides, involve the use of metal salts.[3] This would need to be performed after peptide synthesis and purification, and conditions would require optimization for the specific peptide sequence.

-

Catalytic Method: Treatment with catalytic (30 mol%) ferric chloride (FeCl₃) or copper(II) acetate (Cu(OAc)₂) in a methanol/DCM solvent system.[3]

Caution: The compatibility of these metal-catalyzed cleavage conditions with the final peptide must be evaluated, as some amino acid residues (e.g., Cys, Met, His) may interact with the metal ions.

Visualizations

Caption: Boc-SPPS workflow for a single coupling cycle.

Caption: Potential applications of picolinoyl-modified peptides.

References

- 1. Synthetic and semi-synthetic strategies to study ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Detection [iris-biotech.de]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. msbioworks.com [msbioworks.com]

Application Notes and Protocols for Bioconjugation using Boc-Lys(2-Picolinoyl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Lys(2-Picolinoyl)-OH is a versatile amino acid derivative designed for bioconjugation and peptide synthesis.[1][2] This reagent incorporates a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a 2-picolinoyl moiety on the ε-amino group of a lysine residue. The Boc group ensures chemoselectivity during coupling reactions, while the carboxylic acid provides a reactive handle for conjugation to primary amines on biomolecules such as proteins, antibodies, or peptides. The 2-picolinoyl group can enhance the solubility and reactivity of the compound.[1]

These application notes provide detailed protocols for the use of this compound in bioconjugation, including activation, coupling to a target protein, and subsequent characterization of the conjugate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 122532-80-3 | [1][3] |

| Molecular Formula | C17H25N3O5 | [1][2][3] |

| Molecular Weight | 351.40 g/mol | [1][2] |

| Appearance | Off-white solid/powder | [1][2] |

| Purity | ≥99% | [2] |

| Storage | 2-8°C | [3] |

Bioconjugation Strategy Overview

The primary application of this compound in bioconjugation involves the covalent linkage of its carboxylic acid group to primary amines (e.g., the ε-amino group of lysine residues) on a target biomolecule. This is typically achieved through a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid of this compound is first activated to form a more reactive intermediate, commonly an N-hydroxysuccinimide (NHS) ester. This is often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Coupling to the Biomolecule: The activated this compound is then reacted with the target biomolecule, leading to the formation of a stable amide bond.

Following conjugation, the Boc protecting group can be removed under acidic conditions if the free α-amino group is required for subsequent applications.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the formation of an NHS ester of this compound, rendering it highly reactive towards primary amines.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. Note: Prepare these solutions immediately before use as EDC is moisture-sensitive.

-

-

Activation Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

100 µL of 10 mM this compound solution

-

150 µL of 100 mM EDC solution

-

60 µL of 100 mM NHS (or Sulfo-NHS) solution

-

-

Vortex briefly to mix.

-

Incubate the reaction mixture at room temperature for 15-30 minutes.

-

The resulting solution contains the activated Boc-Lys(2-Picolinoyl)-NHS ester, which should be used immediately for the subsequent coupling reaction.

Protocol 2: Conjugation of Activated this compound to a Target Protein

This protocol outlines the procedure for coupling the activated Boc-Lys(2-Picolinoyl)-NHS ester to a protein containing accessible primary amine groups.

Materials:

-

Activated Boc-Lys(2-Picolinoyl)-NHS ester solution (from Protocol 1)

-

Target protein (e.g., antibody, enzyme) in a suitable buffer

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-